Fenbendazole-d3

説明

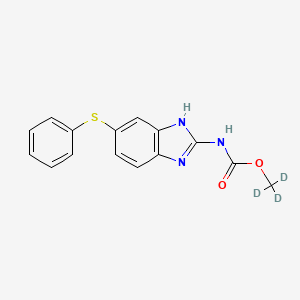

Structure

3D Structure

特性

IUPAC Name |

trideuteriomethyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDSHPAODJUKPD-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746841 | |

| Record name | (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-47-5 | |

| Record name | (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Fenbendazole-d3?

An In-depth Technical Guide to Fenbendazole-d3

This guide provides a comprehensive overview of the chemical structure, properties, and biological context of Fenbendazole-d3, tailored for researchers, scientists, and professionals in drug development.

Introduction to Fenbendazole-d3

Fenbendazole-d3 is the deuterium-labeled form of Fenbendazole, a broad-spectrum benzimidazole anthelmintic agent.[1][2][3] Deuterated compounds are frequently used as internal standards in quantitative analysis by mass spectrometry, such as in pharmacokinetic studies, due to their similar chemical properties to the parent compound but distinct mass. The deuterium substitution is typically at the methyl ester group.[4][5]

Chemical Structure and Properties

The core structure of Fenbendazole-d3 consists of a benzimidazole ring system linked to a phenylthio group and a methyl-d3 carbamate group. The key difference from Fenbendazole is the presence of three deuterium atoms on the methyl group of the carbamate ester.

Data Presentation: Physicochemical Properties

The following table summarizes and compares the key quantitative data for Fenbendazole and its deuterated analog.

| Property | Fenbendazole | Fenbendazole-d3 |

| Molecular Formula | C₁₅H₁₃N₃O₂S | C₁₅H₁₀D₃N₃O₂S[4] |

| Molecular Weight | 299.35 g/mol | 302.37 g/mol [1][3][4] |

| CAS Number | 43210-67-9 | 1228182-47-5[2][3][4] |

| IUPAC Name | Methyl N-(6-phenylsulfanyl-1H-benzoimidazol-2-yl)carbamate | N-[6-(Phenylthio)-1H-benzimidazol-2-yl]carbamic Acid Methyl-d3 Ester[4] |

| SMILES | COC(=O)Nc1nc2ccc(Sc3ccccc3)cc2[nH]1 | O=C(OC([2H])([2H])[2H])NC1=NC2=CC=C(SC3=CC=CC=C3)C=C2N1[4] |

Visualization of Chemical Structure

The following diagram illustrates the atomic connectivity and key functional groups of the Fenbendazole-d3 molecule.

Experimental Protocols

Synthesis of Fenbendazole

While specific synthesis protocols for Fenbendazole-d3 are proprietary to manufacturers of stable isotope-labeled compounds, the general synthesis of Fenbendazole provides a foundational understanding. A common method involves the following steps[6]:

-

Reaction of 5-Chloro-2-nitroaniline with benzenethiol: This step forms 5-phenylthio-2-nitroaniline.

-

Reduction of the nitro group: The nitro group of 5-phenylthio-2-nitroaniline is reduced to an amine, yielding 3-phenylthio-o-phenylenediamine.

-

Cyclization: The resulting diamine is reacted with an S-methyl-cyanamide methyl ester (or a similar cyclizing agent) to form the benzimidazole ring and introduce the carbamate side chain, yielding Fenbendazole.[6]

For the synthesis of Fenbendazole-d3, a deuterated methylating agent would be used in the formation of the carbamate ester.

Mechanism of Action and Signaling Pathways

Fenbendazole exerts its biological effects primarily by targeting tubulin.[7][8] Its mechanism of action, particularly in the context of its potential anticancer properties, involves multiple cellular pathways.

Signaling Pathway of Fenbendazole's Anticancer Effects

The following diagram illustrates the key signaling pathways affected by Fenbendazole.

Fenbendazole's primary mechanism involves binding to β-tubulin, which disrupts the formation and function of microtubules.[7][8] This leads to cell cycle arrest and subsequent apoptosis or mitotic cell death.[1][9] Additionally, studies have shown that Fenbendazole can inhibit glucose uptake in cancer cells by affecting glucose transporters (GLUTs), leading to metabolic stress.[9][10] There is also evidence to suggest it can reactivate the tumor suppressor protein p53.[9][10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Fenbendazole D3 | CAS No. 1228182-47-5 | | SynZeal [synzeal.com]

- 6. Fenbendazole synthesis - chemicalbook [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Fenbendazole - Wikipedia [en.wikipedia.org]

- 9. fenbendazole.org [fenbendazole.org]

- 10. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

In-Depth Technical Guide: Synthesis and Purification of Fenbendazole-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fenbendazole-d3, a deuterated analog of the broad-spectrum benzimidazole anthelmintic, Fenbendazole. This isotopically labeled compound is an essential tool for a range of research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalytical assays. This document outlines a detailed synthetic pathway, purification protocols, and analytical characterization, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate its preparation and use in a laboratory setting.

Introduction

Fenbendazole is a widely used anthelmintic agent in veterinary medicine.[1][2] Its mechanism of action primarily involves the disruption of microtubule formation in parasitic cells, leading to impaired glucose uptake and eventual cell death.[3] Recent research has also explored its potential as an anti-cancer agent due to its effects on microtubule dynamics and cellular metabolism in tumor cells.[3] Fenbendazole-d3, with deuterium atoms incorporated into the methyl group of the carbamate moiety, serves as a stable isotope-labeled internal standard for mass spectrometry-based quantification of fenbendazole in biological matrices.[4] Its use significantly improves the accuracy and precision of such assays.

Synthesis of Fenbendazole-d3

The synthesis of Fenbendazole-d3 follows a multi-step pathway analogous to the synthesis of unlabeled Fenbendazole, with the key difference being the introduction of the deuterated methyl group in the final cyclization step. The overall synthetic strategy involves the preparation of a key intermediate, 4-(phenylthio)-o-phenylenediamine, followed by its reaction with a deuterated cyclizing agent.

Synthetic Scheme

A plausible synthetic route for Fenbendazole-d3 is outlined below:

Caption: Synthetic pathway for Fenbendazole-d3.

Experimental Protocols

2.2.1. Step 1: Synthesis of 5-(Phenylthio)-2-nitroaniline

-

To a solution of 5-chloro-2-nitroaniline (1.0 eq) in a suitable solvent such as dimethylformamide, add potassium carbonate (1.5 eq).[5]

-

Add thiophenol (1.1 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated yellow solid is collected by filtration, washed with water, and dried under vacuum to yield 5-(phenylthio)-2-nitroaniline.

2.2.2. Step 2: Synthesis of 4-(Phenylthio)-o-phenylenediamine

-

Suspend 5-(phenylthio)-2-nitroaniline (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and a catalytic amount of acetic acid.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-3 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(phenylthio)-o-phenylenediamine, which can be used in the next step without further purification.

2.2.3. Step 3: Synthesis of Fenbendazole-d3

-

Dissolve the crude 4-(phenylthio)-o-phenylenediamine (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.

-

Add S-methyl-d3-isothiourea sulfate (1.2 eq) to the solution.

-

Add a base, such as sodium hydroxide, to the reaction mixture.[5]

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the formation of the product by TLC.

-

After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol and then with water to remove any inorganic impurities.

-

Dry the crude Fenbendazole-d3 under vacuum.

Purification of Fenbendazole-d3

The crude Fenbendazole-d3 is purified by recrystallization to obtain a high-purity product suitable for research and as an analytical standard.

Purification Workflow

Caption: Purification workflow for Fenbendazole-d3.

Experimental Protocol for Recrystallization

-

Dissolve the crude Fenbendazole-d3 in a minimal amount of a hot solvent system, such as a mixture of ethanol and water or glacial acetic acid.[6]

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the clear solution to cool slowly to room temperature.

-

Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Further cool the mixture in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified Fenbendazole-d3 crystals under vacuum to a constant weight.

Quantitative Data

| Parameter | Value | Reference |

| Synthesis | ||

| Overall Yield | 60-70% (estimated) | [7] |

| Purification | ||

| Purity (HPLC) | >98% | [8] |

| Analytical Data | ||

| Molecular Formula | C₁₅H₁₀D₃N₃O₂S | |

| Molecular Weight | 302.37 g/mol | |

| Melting Point | ~233 °C | [2] |

| HPLC Parameters | ||

| Column | C18 (250 mm x 4.6 mm, 5 µm) | [8] |

| Mobile Phase | Acetonitrile:Methanol (85:15, v/v) | [8] |

| Flow Rate | 0.8 mL/min | [8] |

| Detection Wavelength | 221 nm | [8] |

| Retention Time | ~7.3 min | [9] |

| Mass Spectrometry (ESI+) | ||

| Precursor Ion (m/z) | 303.0 | [4] |

| Product Ion (m/z) | 268.1 | [4] |

| ¹H NMR (DMSO-d₆, 400 MHz) | ||

| δ (ppm) | 7.52 (s, 1H), 7.45 (d, 1H), 7.30-7.25 (m, 2H), 7.20-7.10 (m, 4H), 11.73 (br s, 2H) | [3] |

Note: The ¹H NMR data is for non-deuterated Fenbendazole. For Fenbendazole-d3, the singlet at approximately 3.76 ppm corresponding to the methoxy protons will be absent.

Mechanism of Action: Microtubule Disruption

Fenbendazole's primary mechanism of action involves its interaction with β-tubulin, a subunit of microtubules. This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure.

Caption: Fenbendazole's mechanism of microtubule disruption.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of Fenbendazole-d3. The described protocols, supported by analytical data and visual aids, are intended to assist researchers in the preparation of this valuable tool for various scientific investigations. The high purity of the final product, achievable through the outlined methods, is critical for its application as an internal standard and in other sensitive research contexts.

References

- 1. fenbenqhp.com [fenbenqhp.com]

- 2. Fenbendazole | C15H13N3O2S | CID 3334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. imcwc.com [imcwc.com]

- 4. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fenbendazole synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN113248445B - Synthesis method of fenbendazole - Google Patents [patents.google.com]

- 8. ijrpc.com [ijrpc.com]

- 9. iajps.com [iajps.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Fenbendazole-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Fenbendazole-d3, a deuterated analog of the broad-spectrum benzimidazole anthelmintic, Fenbendazole. This document is intended to serve as a technical resource, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.

Physicochemical Properties

Fenbendazole-d3 is a stable, isotopically labeled form of Fenbendazole, primarily utilized as an internal standard in quantitative analyses, such as mass spectrometry-based assays, to ensure accuracy and precision. The deuterium labeling is typically on the methyl group of the carbamate moiety.

Table 1: Physical and Chemical Properties of Fenbendazole-d3

| Property | Value | Source(s) |

| Chemical Name | methyl-d3 (5-(phenylthio)-1H-benzo[d]imidazol-2-yl)carbamate | N/A |

| Synonyms | Fenbendazole (methyl-d3) | N/A |

| CAS Number | 1228182-47-5 | N/A |

| Molecular Formula | C₁₅H₁₀D₃N₃O₂S | N/A |

| Molecular Weight | 302.37 g/mol | N/A |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | ~233 °C (for Fenbendazole) | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Slightly soluble in DMSO and Methanol. | [1] |

Table 2: Spectroscopic Data of Fenbendazole-d3

| Technique | Data | Source(s) |

| Mass Spectrometry | Exact Mass: 302.09167808 Da | N/A |

| ¹H NMR | Data not readily available. Expected to be similar to Fenbendazole with the absence of the N-methyl proton signal. | N/A |

| ¹³C NMR | Data not readily available. The deuterated methyl carbon would exhibit a characteristic multiplet. | N/A |

Synthesis of Fenbendazole-d3

A common synthesis of Fenbendazole involves the cyclization of a substituted o-phenylenediamine with a carbamate-forming reagent. To produce Fenbendazole-d3, a deuterated methylating agent would be used in the formation of this reagent.

Proposed Synthetic Pathway:

A potential route involves the reaction of 5-(phenylthio)-1H-benzo[d]imidazol-2-amine with deuterated methyl chloroformate (CD₃OCOCl) in the presence of a base.

Caption: Proposed synthesis of Fenbendazole-d3.

Experimental Protocols

Fenbendazole-d3 is crucial for the accurate quantification of Fenbendazole in various biological matrices. Below are detailed methodologies adapted from published research where Fenbendazole-d3 is used as an internal standard.

Quantification of Fenbendazole in Plasma by UPLC-MS/MS

This method is suitable for pharmacokinetic studies.

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of Fenbendazole-d3 internal standard working solution.

-

Vortex for 10 seconds.

-

Add 50 µL of 1 M ammonia solution and vortex for 30 seconds.

-

Add 500 µL of acetonitrile, vortex for 5 minutes, and centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the UPLC-MS/MS system.

UPLC-MS/MS Conditions:

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions:

-

Fenbendazole: Q1 299.1 -> Q3 158.1

-

Fenbendazole-d3: Q1 302.1 -> Q3 158.1

-

Caption: Workflow for plasma sample analysis.

Analysis of Fenbendazole in Tissue Samples by HPLC

This method is applicable for residue analysis in tissues.

Sample Preparation:

-

Homogenize 1 gram of tissue with 4 mL of acetonitrile.

-

Add 100 µL of Fenbendazole-d3 internal standard.

-

Vortex for 1 minute and sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction step on the pellet and combine the supernatants.

-

Evaporate the combined supernatant to dryness.

-

Reconstitute in 1 mL of mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

HPLC Conditions:

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 298 nm

Mechanism of Action and Signaling Pathways

Fenbendazole, and by extension Fenbendazole-d3, exerts its primary anthelmintic effect by interfering with microtubule formation in parasites. It binds to β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to impaired glucose uptake and ultimately cell death in the parasite.

Recent research has also explored the potential anticancer properties of Fenbendazole, suggesting multiple mechanisms of action.

Caption: Fenbendazole's mechanism of action.

This technical guide provides a foundational understanding of Fenbendazole-d3 for research and development purposes. The provided data and protocols are intended to be a starting point for further investigation and application.

References

A Technical Guide to High-Purity Fenbendazole-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Fenbendazole-d3, a deuterated analog of the broad-spectrum benzimidazole anthelmintic, Fenbendazole. This guide is intended for researchers, scientists, and drug development professionals who utilize Fenbendazole-d3 as an internal standard in analytical methodologies or in studies investigating the mechanism of action of Fenbendazole.

Commercial Suppliers and Product Specifications

High-purity Fenbendazole-d3 is available from several commercial suppliers specializing in analytical standards and research chemicals. The quality and specifications of the product are critical for ensuring accurate and reproducible experimental results. Below is a summary of key information from prominent suppliers.

| Supplier | Product Name/Grade | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| SynZeal | Fenbendazole D3 Reference Standard | 1228182-47-5 | C₁₅H₁₀D₃N₃O₂S | 302.37 | Supplied with COA and analytical data[1] | In Stock[1] |

| Clearsynth | Fenbendazole-d3 | 1228182-47-5 | C₁₅H₁₀D₃N₃O₂S | 302.37 | 100.00% by HPLC[2] | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg[2] |

| MedChemExpress | Fenbendazole-d3 | 1228182-47-5 | Not Specified | 302.37 | Not Specified | Various sizes available |

| Simson Pharma | Fenbendazole -D3 | Not Specified | Not Specified | Not Specified | Accompanied by Certificate of Analysis | Not Specified |

| Sigma-Aldrich | Fenbendazole-d3 VETRANAL®, analytical standard | 1228182-47-5 | C₁₅D₃H₁₀N₃O₂S | 302.37 | Analytical Standard | 10 mg[1] |

| LGC Standards | Fenbendazole-d3 (methyl-d3) | 1228182-47-5 | C₁₅H₁₀D₃N₃O₂S | 302.37 | 99 atom % D, min 98% Chemical Purity[3][4] | 0.005 g, 0.01 g[3] |

| Pharmaffiliates | Fenbendazole-d3 | 1228182-47-5 | C₁₅H₁₀D₃N₃O₂S | 302.37 | Not Specified | Not Specified[5] |

Application as an Internal Standard in LC-MS/MS Analysis

Fenbendazole-d3 is primarily utilized as an internal standard (IS) for the quantitative analysis of Fenbendazole in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2]. The stable isotope-labeled nature of Fenbendazole-d3 ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, leading to accurate and precise quantification.

Experimental Protocol: Quantification of Fenbendazole in Dog Plasma using UPLC-MS/MS with Fenbendazole-d3 as an Internal Standard

This protocol is adapted from a published method for the simultaneous determination of several anthelmintics in dog plasma[6].

1. Materials and Reagents:

-

Fenbendazole-d3 (Internal Standard)

-

Fenbendazole (Analyte)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Dog plasma (blank)

-

1 M Ammonia solution

-

Dimethylformamide (DMF)

-

Ethyl acetate

2. Standard Solution Preparation:

-

Prepare a stock solution of Fenbendazole-d3 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working internal standard solution by diluting the stock solution to a final concentration of 200 ng/mL[6].

-

Prepare stock and working standard solutions of Fenbendazole for calibration curve and quality control samples.

3. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

-

To 100 µL of plasma, add 10 µL of the 200 ng/mL Fenbendazole-d3 working solution and vortex for 10 seconds[6].

-

Add 50 µL of 1 M ammonia solution and 50 µL of DMF, and vortex for 30 seconds[6].

-

Add 500 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge at 12,000 r/min for 7 minutes at 4°C[6].

-

Transfer the supernatant to a new tube.

-

To the remaining pellet, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge again[6].

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. UPLC-MS/MS Conditions:

-

Column: UPLC BEH C18 column[6]

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water[6].

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[6]

-

Detection: Multiple Reaction Monitoring (MRM)[6]

-

Monitor the precursor to product ion transitions for both Fenbendazole and Fenbendazole-d3. For example, the protonated precursor ion for Fenbendazole is m/z 300.0, and for Fenbendazole-d3 is m/z 303.0[6]. The specific product ions would need to be optimized on the mass spectrometer being used.

-

Mechanism of Action of Fenbendazole

Understanding the mechanism of action of Fenbendazole is crucial for researchers using its deuterated analog in pharmacological or toxicological studies. Fenbendazole exhibits its anthelmintic and potential anti-cancer effects through multiple pathways.

Key Signaling Pathways Affected by Fenbendazole

// Nodes FBZ [label="Fenbendazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="β-Tubulin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microtubules [label="Microtubule Polymerization", fillcolor="#FBBC05", fontcolor="#202124"]; MitoticArrest [label="Mitotic Arrest\n& Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT1 [label="GLUT1 Transporter", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GlucoseUptake [label="Glucose Uptake", fillcolor="#FBBC05", fontcolor="#202124"]; CellStarvation [label="Cellular Starvation\n& Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; p53 [label="p53 Tumor Suppressor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges FBZ -> Tubulin [label="Binds to"]; Tubulin -> Microtubules [label="Inhibits"]; Microtubules -> MitoticArrest; FBZ -> GLUT1 [label="Inhibits"]; GLUT1 -> GlucoseUptake [label="Reduces"]; GlucoseUptake -> CellStarvation; FBZ -> p53 [label="Activates (potential)"]; p53 -> Apoptosis; } dot

Caption: Key signaling pathways modulated by Fenbendazole.

The primary mechanism of action of Fenbendazole involves its binding to β-tubulin, which disrupts the polymerization of microtubules. This interference with the cytoskeleton leads to mitotic arrest and ultimately apoptosis in susceptible cells. Additionally, Fenbendazole has been shown to inhibit the glucose transporter 1 (GLUT1), leading to reduced glucose uptake and cellular starvation. There is also evidence to suggest that Fenbendazole may activate the p53 tumor suppressor pathway, further promoting apoptosis.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Fenbendazole in a biological matrix using Fenbendazole-d3 as an internal standard.

// Nodes Sample [label="Biological Sample\n(e.g., Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with\nFenbendazole-d3 (IS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Sample Preparation\n(PPT & LLE)", fillcolor="#FBBC05", fontcolor="#202124"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Acquisition\n(MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quant [label="Quantification\n(Analyte/IS Ratio)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample -> Spike; Spike -> Extraction; Extraction -> LCMS; LCMS -> Data; Data -> Quant; } dot

Caption: A typical experimental workflow for LC-MS/MS analysis.

This workflow begins with the addition of a known amount of the internal standard, Fenbendazole-d3, to the biological sample. The sample then undergoes a preparation process, such as protein precipitation followed by liquid-liquid extraction, to remove interfering substances. The prepared sample is then injected into the LC-MS/MS system for analysis. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring). Finally, the concentration of Fenbendazole in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

References

- 1. Fenbendazole-d3 VETRANAL , analytical standard 1228182-47-5 [sigmaaldrich.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Fenbendazole-d3 (methyl-d3) | LGC Standards [lgcstandards.com]

- 4. Fenbendazole-d3 (methyl-d3) | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

Fenbendazole-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbendazole-d3 is the deuterated analog of Fenbendazole, a broad-spectrum benzimidazole anthelmintic agent. The incorporation of deuterium isotopes provides a valuable tool for various research applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification of Fenbendazole. This technical guide provides comprehensive information on the physicochemical properties, analytical methodologies, and key biological signaling pathways associated with Fenbendazole, which are crucial for researchers and drug development professionals.

Physicochemical Properties

Fenbendazole-d3 is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 1228182-47-5 | [1] |

| Molecular Formula | C₁₅H₁₀D₃N₃O₂S | [1] |

| Molecular Weight | 302.37 g/mol | [1] |

Analytical Methodologies

Accurate quantification of Fenbendazole and its deuterated analog is critical for research and development. Below are summaries of commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the analysis of Fenbendazole.

| Parameter | Description | Reference |

| Column | C18 ODS (250 mm x 4.6 mm, 5 µm) | [2] |

| Mobile Phase | Acetonitrile: Methanol (85:15, v/v) | [2] |

| Flow Rate | 0.8 mL/min | [2] |

| Detection Wavelength | 221 nm | [2] |

| Injection Volume | 20 µL | [2] |

| Column Temperature | 30°C | [2] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of Fenbendazole and its metabolites in biological matrices. Fenbendazole-d3 is an ideal internal standard for these assays.

| Parameter | Description | Reference |

| Column | Gemini NX-C18 | [3] |

| Mobile Phase | Acetonitrile and 0.2% aqueous formic acid (gradient elution) | [3] |

| Flow Rate | 0.6 mL/min | [3] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |

| Monitored Transition (Fenbendazole) | m/z 300.08 → 268.05 | [3] |

Experimental Protocols

Western Blot for p53 Activation

This protocol is designed to assess the effect of Fenbendazole on the expression of the p53 tumor suppressor protein.

-

Cell Treatment: Culture colorectal cancer cells (e.g., SNU-C5) and treat with varying concentrations of Fenbendazole or DMSO (vehicle control) for 72 hours.[4]

-

Cell Lysis: Harvest the cells and prepare whole-cell extracts.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody against p53. Subsequently, incubate with a corresponding secondary antibody.

-

Detection: Visualize the protein bands and quantify the signal intensity.

HIF-1α Reporter Assay

This assay measures the activation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway.

-

Cell Transfection: Co-transfect HEK-293 cells with a reporter plasmid containing multiple copies of the Hypoxia Responsive Element (HRE) driving a luciferase gene, and a control plasmid (e.g., pRL-SV40 encoding Renilla luciferase).[5]

-

Cell Treatment: Treat the transfected cells with Fenbendazole or a vehicle control.

-

Hypoxic Conditions: Expose the cells to hypoxic conditions (1% O₂) for 24 hours.[5]

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities.

-

Data Analysis: Normalize the HRE-driven luciferase activity to the control luciferase activity to determine the fold change in HIF-1α activation.

In Vitro Tubulin Polymerization Assay

This assay evaluates the effect of Fenbendazole on the polymerization of tubulin, a key mechanism of its anthelmintic and potential anticancer activity.

-

Reaction Mixture: Prepare a reaction mixture containing purified bovine tubulin.

-

Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature.

-

Treatment: Add Fenbendazole, a positive control (e.g., colchicine), or a vehicle control (DMSO) to the reaction mixture.[6]

-

Monitoring Polymerization: Monitor the increase in turbidity of the solution spectrophotometrically at 340 nm over time.[6]

-

Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of Fenbendazole.

Signaling Pathways and Workflows

Fenbendazole's Effect on HIF-1α Signaling

Caption: Fenbendazole inhibits PHDs, stabilizing HIF-1α and promoting target gene transcription.

p53 Activation Pathway by Fenbendazole

Caption: Fenbendazole leads to p53 accumulation and mitochondrial translocation, inducing apoptosis.

Analytical Workflow for Fenbendazole Quantification

Caption: A typical workflow for the quantification of Fenbendazole using Fenbendazole-d3 as an internal standard.

References

An In-Depth Technical Guide to the Isotopic Purity of Commercially Available Fenbendazole-d3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenbendazole-d3, the deuterated analog of the broad-spectrum benzimidazole anthelmintic, is a critical internal standard for bioanalytical studies and metabolic research. Its utility is intrinsically linked to its isotopic purity, which ensures the accuracy and reliability of quantitative analyses. This technical guide provides a comprehensive overview of the isotopic purity of commercially available Fenbendazole-d3, including typical purity levels, the analytical methodologies for its determination, and the potential synthetic routes that can influence its isotopic composition. The information presented herein is intended to assist researchers in selecting and utilizing Fenbendazole-d3 of appropriate quality for their studies.

Introduction to Isotopic Purity in Deuterated Standards

Deuterated compounds, such as Fenbendazole-d3, are synthesized by replacing one or more hydrogen atoms with deuterium. The isotopic purity of such a standard is a measure of the percentage of the compound that contains the desired number of deuterium atoms at the specified positions. Impurities can exist in the form of molecules with fewer than the desired number of deuterium atoms (e.g., d0, d1, d2 for a d3-labeled compound) or with deuterium at unintended positions. High isotopic purity is crucial for internal standards in mass spectrometry-based bioanalysis to avoid interference with the analyte signal and to ensure accurate quantification.

Commercial Availability and Isotopic Purity Specifications

Fenbendazole-d3 is available from several commercial suppliers of reference standards and research chemicals. While the stated purity can vary between suppliers and even between different lots from the same supplier, a high degree of isotopic enrichment is generally expected.

Table 1: Summary of Publicly Available Isotopic Purity Data for Commercial Fenbendazole-d3

| Supplier | Stated Isotopic Purity/Composition | Chemical Purity | Notes |

| LGC Standards | 99 atom % D[1] | min 98% | "atom % D" indicates the percentage of deuterium at the labeled position. |

| Clearsynth | - | 100.00% by HPLC[2] | HPLC purity indicates chemical purity, not necessarily isotopic purity. Accompanied by a Certificate of Analysis.[2] |

| SynZeal | - | - | Supplied with a detailed Certificate of Analysis.[3] |

| HPC Standards | - | - | Certificate of Analysis available upon request. |

| MedChemExpress | - | - | Certificate of Analysis available upon request. |

It is imperative for researchers to obtain and carefully review the Certificate of Analysis (CoA) for the specific lot of Fenbendazole-d3 they intend to use. The CoA will provide the most accurate and detailed information regarding the isotopic distribution. A sample CoA for a related compound, Fenbendazole impurity A, indicates that identification is confirmed by NMR and Mass Spectrometry, and purity is determined by HPLC.[4]

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like Fenbendazole-d3 primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive and accurate technique for determining the isotopic distribution of a deuterated compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, it can distinguish between the different isotopologues (molecules that differ only in their isotopic composition).

4.1.1 General Protocol for LC-HRMS Analysis of Fenbendazole-d3

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Sample Preparation:

-

Accurately weigh a small amount of Fenbendazole-d3 and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of approximately 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a working concentration of 1-10 µg/mL.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 100-500.

-

Resolution: > 60,000 FWHM.

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, and d3 isotopologues of Fenbendazole ([M+H]+).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

-

-

Diagram 1: Workflow for Isotopic Purity Determination by LC-HRMS

Caption: Workflow for LC-HRMS analysis of Fenbendazole-d3 isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is another essential tool for assessing isotopic purity. ¹H NMR can be used to quantify the amount of residual, non-deuterated material, while ²H NMR directly detects the deuterium nuclei.

4.2.1 General Protocol for NMR Analysis of Fenbendazole-d3

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of Fenbendazole-d3 in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent should ensure that the residual solvent signals do not overlap with the signals of interest.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum.

-

Carefully integrate the signals corresponding to the methyl protons. The presence of a small singlet would indicate the presence of the d0 isotopologue. The partially deuterated species (d1 and d2) would show characteristic multiplets.

-

By comparing the integral of the residual proton signals to a known internal standard or to other non-deuterated protons in the molecule, the percentage of the d0 species can be estimated.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

A single resonance corresponding to the deuterated methyl group should be observed.

-

The presence of other signals could indicate deuterium scrambling to other positions in the molecule.

-

-

Data Analysis: The relative integrals of the signals in the ¹H and ²H NMR spectra can be used to calculate the isotopic enrichment.

Diagram 2: Logic for Isotopic Purity Assessment by NMR

References

Methodological & Application

The Use of Fenbendazole-d3 as an Internal Standard in LC-MS/MS for Accurate Quantification

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of bioanalytical chemistry, particularly in pharmacokinetic and residue analysis, the accuracy and precision of quantitative methods are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and selective quantification of small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard (IS) is a cornerstone of robust LC-MS/MS assays, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1] Fenbendazole-d3, a deuterated analog of the broad-spectrum anthelmintic drug fenbendazole, serves as an ideal internal standard for the accurate quantification of fenbendazole and its metabolites in various biological samples.

This application note provides a detailed protocol and validation data for the use of Fenbendazole-d3 as an internal standard in the LC-MS/MS analysis of fenbendazole. The methodologies and data presented are compiled from established scientific literature, offering a comprehensive guide for researchers in the field.

Principle of Deuterated Internal Standards

Stable isotope-labeled internal standards, such as Fenbendazole-d3, are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they share nearly identical physicochemical properties, the analyte and the deuterated internal standard co-elute during chromatography and experience similar extraction efficiencies and ionization suppression or enhancement in the mass spectrometer's ion source.[1] By adding a known amount of the internal standard to the samples at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response is used for quantification, thereby correcting for potential analytical variabilities.

Experimental Protocols

This section details the experimental procedures for the quantification of fenbendazole in biological matrices using Fenbendazole-d3 as an internal standard. The following protocols are based on a validated method for the analysis of fenbendazole in dog plasma.[1]

Materials and Reagents

-

Fenbendazole (analytical standard)

-

Fenbendazole-d3 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (analytical grade)

-

Ammonia solution (1 M)

-

N,N-dimethylformamide (DMF)

-

Ultrapure water

-

Drug-free biological matrix (e.g., dog plasma)

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenbendazole and Fenbendazole-d3 in DMF.

-

Working Standard Solutions: Prepare serial dilutions of the fenbendazole stock solution with a methanol:water (1:1, v/v) mixture to create calibration standards.

-

Internal Standard Working Solution (200 ng/mL): Dilute the Fenbendazole-d3 stock solution with methanol:water (1:1, v/v) to a final concentration of 200 ng/mL.

Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

-

Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Add 10 µL of the Fenbendazole-d3 internal standard working solution (200 ng/mL) to each sample, except for the blank matrix samples.

-

Add 50 µL of 1 M ammonia solution and 50 µL of DMF to each tube and vortex for 30 seconds.

-

Add 500 µL of acetonitrile and 800 µL of ethyl acetate. Vortex for 5 minutes.

-

Centrifuge at 12,000 rpm for 7 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

To the remaining pellet, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge again under the same conditions.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of acetonitrile:water (1:1, v/v).

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of fenbendazole and Fenbendazole-d3:

Liquid Chromatography:

-

Column: UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components. A typical gradient might start at 10% B, ramp up to 90% B, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Fenbendazole: Precursor ion (Q1) m/z 300.1 → Product ion (Q3) m/z 268.1

-

Fenbendazole-d3: Precursor ion (Q1) m/z 303.1 → Product ion (Q3) m/z 271.1

-

-

Collision Energy: Optimized for each transition.

-

Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Data Presentation

The use of Fenbendazole-d3 as an internal standard allows for the generation of highly reliable quantitative data. The following tables summarize the validation parameters for a typical LC-MS/MS method for fenbendazole in dog plasma.[1]

Table 1: Linearity of the Method

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Fenbendazole | 10 - 600 | > 0.99 |

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Fenbendazole | 30 (Low QC) | 98.70 | 5.56 | 5.36 |

| 300 (Mid QC) | 100.90 | 1.87 | 3.06 | |

| 450 (High QC) | 99.80 | 3.25 | 4.12 |

Table 3: Recovery

| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) |

| Fenbendazole | 30 (Low QC) | 90.42 |

| 300 (Mid QC) | 99.89 | |

| 450 (High QC) | 95.67 | |

| Fenbendazole-d3 | 200 | 95.71 |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in LC-MS/MS analysis.

References

Application Note: High-Throughput Analysis of Fenbendazole Residues in Bovine Milk Using UPLC-MS/MS with Fenbendazole-d3 Internal Standard

Abstract

This application note details a robust and sensitive analytical method for the quantification of fenbendazole residues in bovine milk. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and incorporates Fenbendazole-d3 as an internal standard (IS) to ensure accuracy and precision. A streamlined sample preparation protocol involving protein precipitation and liquid-liquid extraction enables high-throughput analysis, making it suitable for routine monitoring and regulatory compliance. The method was validated according to the U.S. Food and Drug Administration guidelines, demonstrating excellent linearity, recovery, precision, and accuracy.

Introduction

Fenbendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary medicine to treat parasitic infections in livestock.[1][2] The potential for fenbendazole residues to be present in food products derived from treated animals, such as milk, necessitates the development of sensitive and reliable analytical methods for monitoring compliance with maximum residue limits (MRLs). The use of a stable isotope-labeled internal standard, such as Fenbendazole-d3, is crucial for correcting matrix effects and variations in sample processing, thereby improving the accuracy and reliability of the analytical results. This application note describes a validated UPLC-MS/MS method for the determination of fenbendazole in bovine milk, employing Fenbendazole-d3 as an internal standard.

Experimental Workflow

References

Application of Fenbendazole-d3 in Pharmacokinetic Studies of Fenbendazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary medicine.[1] Beyond its antiparasitic activity, there is growing interest in its potential as an anticancer agent.[2] Accurate characterization of its pharmacokinetic profile is crucial for both optimizing its therapeutic efficacy and ensuring its safety. Fenbendazole-d3, a deuterium-labeled analog of fenbendazole, serves as an ideal internal standard for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[3][4] The use of a stable isotope-labeled internal standard like Fenbendazole-d3 minimizes variability due to sample preparation and matrix effects, thereby enhancing the accuracy and precision of pharmacokinetic studies.[3]

This document provides detailed application notes and protocols for the use of Fenbendazole-d3 in the pharmacokinetic analysis of fenbendazole.

Data Presentation

Pharmacokinetic Parameters of Fenbendazole in Various Species

The following tables summarize key pharmacokinetic parameters of fenbendazole from studies conducted in different animal species. These values can vary depending on the dosage, formulation, and analytical methodology.

| Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Reference |

| Pigs | 1 mg/kg | IV | - | - | 0.75 | 2.63 (MRT) | [5] |

| 5 mg/kg | Oral | 0.07 | 3.75 | 1.00 | 15.15 (MRT) | [5] | |

| Dogs | 5 mg/kg | Oral | 0.16 | 5.6 | - | - | [5] |

| Alpacas | 5 mg/kg | IV | 6.2 (peak) | - | 7.7 | 5.9 | [3] |

| 5 mg/kg | Oral | 0.13 | 10 | 6 | 23 | [3] | |

| Horses | 10 mg/kg | Oral (unfed) | - | - | 2.19 | - | [6] |

| 10 mg/kg | Oral (fed) | - | - | 0.59 | - | [6] | |

| Rats | 10 mg/kg | Oral | < 0.1 (peak) | - | - | - | [7] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Half-life; MRT: Mean Residence Time.

Experimental Protocols

In-Life Phase: Animal Dosing and Sample Collection

This protocol outlines a general procedure for a pharmacokinetic study in a model species such as dogs or pigs. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

Fenbendazole formulation

-

Experimental animals (e.g., beagle dogs, pigs)

-

Syringes and needles for dosing and blood collection

-

Anticoagulant tubes (e.g., containing heparin or EDTA)

-

Centrifuge

-

Freezer (-20°C or -80°C)

Procedure:

-

Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing:

-

Oral Administration: Administer a single oral dose of fenbendazole (e.g., 5 mg/kg). The formulation can be a tablet, suspension, or capsule.

-

Intravenous Administration: For determining absolute bioavailability, administer a single intravenous dose of fenbendazole (e.g., 1 mg/kg) via a suitable vein (e.g., cephalic vein).

-

-

Blood Sample Collection:

-

Collect blood samples (e.g., 2-3 mL) into anticoagulant tubes at predetermined time points.

-

Suggested time points for oral administration: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

-

Suggested time points for intravenous administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

-

Plasma Preparation:

-

Centrifuge the collected blood samples at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.

-

Transfer the supernatant (plasma) into labeled cryovials.

-

-

Storage: Store the plasma samples at -20°C or -80°C until analysis.

Bioanalytical Phase: UPLC-MS/MS Analysis

This protocol describes a validated UPLC-MS/MS method for the simultaneous quantification of fenbendazole and its major metabolites, using Fenbendazole-d3 as an internal standard.[4]

Materials and Reagents:

-

Fenbendazole, Oxfendazole, and Fenbendazole sulfone analytical standards

-

Fenbendazole-d3 (internal standard, IS)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Ammonia solution (1 M)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Plasma samples from the in-life phase

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

UPLC column (e.g., UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

Procedure:

-

Preparation of Standard and QC Samples:

-

Prepare stock solutions of fenbendazole, its metabolites, and Fenbendazole-d3 in a suitable solvent (e.g., methanol).

-

Prepare working standard solutions by serial dilution of the stock solutions.

-

Prepare calibration curve standards and quality control (QC) samples by spiking blank plasma with the working standard solutions.

-

-

Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction): [4]

-

To 100 µL of plasma sample, add 10 µL of Fenbendazole-d3 working solution (e.g., 200 ng/mL) and vortex for 10 seconds.

-

Add 50 µL of 1 M ammonia solution and 50 µL of DMF, and vortex for 30 seconds.

-

Add 500 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and then centrifuge at 12,000 rpm for 7 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) for UPLC-MS/MS analysis.

-

-

UPLC-MS/MS Conditions:

-

UPLC:

-

Column: UPLC BEH C18 (or equivalent)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A suitable gradient to separate the analytes and internal standard.

-

Flow Rate: e.g., 0.4 mL/min

-

Injection Volume: e.g., 5 µL

-

-

MS/MS:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (example):

-

Fenbendazole: m/z 300.1 → 268.1

-

Oxfendazole: m/z 316.1 → 284.1

-

Fenbendazole sulfone: m/z 332.1 → 159.1

-

Fenbendazole-d3: m/z 303.1 → 271.1

-

-

-

-

Data Analysis:

-

Quantify the concentrations of fenbendazole and its metabolites in the plasma samples using the calibration curve.

-

Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T½, etc.) using appropriate pharmacokinetic software (e.g., Phoenix WinNonlin).

-

Visualizations

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow of a typical pharmacokinetic study of fenbendazole.

Metabolic Pathway of Fenbendazole

Fenbendazole is extensively metabolized in the liver. The primary metabolic pathways involve sulfoxidation and hydroxylation.[1][7]

Caption: Major metabolic pathways of fenbendazole.

References

- 1. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PHARMACOKINETICS AND METABOLISM OF FENBENDAZOLE IN HEALTHY DOGS | Semantic Scholar [semanticscholar.org]

- 5. Methodology for the analysis of fenbendazole and its metabolites in plasma, urine, feces, and tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. courses.washington.edu [courses.washington.edu]

- 7. researchgate.net [researchgate.net]

UPLC-MS/MS Method for the Simultaneous Determination of Fenbendazole and its Metabolites Using Fenbendazole-d3

Application Note

Introduction

Fenbendazole (FBZ) is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary medicine to treat parasitic infections.[1][2] Following administration, fenbendazole is metabolized in the liver into its primary active metabolite, oxfendazole (fenbendazole sulfoxide), and further to fenbendazole sulfone.[2][3][4] Monitoring the levels of fenbendazole and its metabolites is crucial for pharmacokinetic studies, residue analysis in food-producing animals, and investigating its potential repurposed applications, such as in oncology research.[2]

This application note describes a sensitive and robust UPLC-MS/MS method for the simultaneous quantification of fenbendazole, oxfendazole, and fenbendazole sulfone in plasma, using Fenbendazole-d3 as an internal standard (IS). The method utilizes a simple protein precipitation and liquid-liquid extraction for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry.

dot

Figure 1: Sample preparation workflow for the extraction of fenbendazole and its metabolites from plasma.

Experimental Protocols

Materials and Reagents

-

Fenbendazole, Oxfendazole, Fenbendazole Sulfone, and Fenbendazole-d3 reference standards

-

HPLC-grade acetonitrile, methanol, and ethyl acetate

-

Formic acid (LC-MS grade)

-

Ammonia solution (1 M)

-

Dimethylformamide (DMF)

-

Ultrapure water

-

Drug-free plasma for calibration and quality control samples

Standard Solutions

Stock solutions of fenbendazole, oxfendazole, fenbendazole sulfone, and fenbendazole-d3 are prepared in methanol. Working solutions are prepared by diluting the stock solutions with methanol or a suitable solvent mixture to the desired concentrations for calibration standards and quality control (QC) samples.

Sample Preparation

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the Fenbendazole-d3 internal standard working solution (e.g., 200 ng/mL) and vortex for 10 seconds.[5]

-

Add 50 µL of 1 M ammonia solution and 50 µL of DMF, then vortex for 30 seconds.[5]

-

Add 500 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge at 12,000 rpm for 7 minutes at 4°C.[5]

-

Transfer the supernatant to a new tube.

-

To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge again under the same conditions.[5]

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.

UPLC-MS/MS Conditions

A Waters ACQUITY UPLC system coupled with a Xevo TQD triple quadrupole mass spectrometer was used for analysis.[6]

UPLC Conditions:

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[6] |

| Mobile Phase A | 0.1% Formic acid in water[6] |

| Mobile Phase B | Acetonitrile[6] |

| Flow Rate | 0.4 mL/min[6] |

| Gradient | 0-6.0 min, 10-100% B; 6.0-6.5 min, 100% B; 6.5-7.0 min, 100-10% B; 7.0-9.0 min, 10% B[6] |

| Column Temperature | 35°C[6] |

| Injection Volume | 5 µL[6] |

| Autosampler Temp. | 6°C[6] |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |

| Capillary Voltage | 1.0 kV[6] |

| Source Temperature | 150°C[6] |

| Desolvation Temp. | 500°C[6] |

| Desolvation Gas Flow | 800 L/h[6] |

| Cone Gas Flow | 50 L/h[6] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Fenbendazole | 300.0 | 268.1 | 40 | 20 |

| Oxfendazole | 316.0 | 159.0 | 40 | 36 |

| Fenbendazole Sulfone | 332.0 | 159.0 | - | - |

| Fenbendazole-d3 | 303.0 | 268.1 | 40 | 20 |

Note: Parameters for Fenbendazole Sulfone may need to be optimized based on instrument response.

dot

Figure 2: Metabolic pathway of fenbendazole.

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and recovery.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Fenbendazole | 10 - 600 | > 0.99[5][6] |

| Oxfendazole | 4 - 240 | > 0.99[5][6] |

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Accuracy (%) |

| Fenbendazole | LQC (30 ng/mL) | 1.87 - 5.56 | < 15 | 98.70 - 100.90[6] |

| MQC (300 ng/mL) | 1.87 - 5.56 | < 15 | 98.70 - 100.90[6] | |

| HQC (450 ng/mL) | 1.87 - 5.56 | < 15 | 98.70 - 100.90[6] | |

| Oxfendazole | LQC | 1.08 - 11.33 | < 15 | 98.13 - 106.94[6] |

| MQC | 1.08 - 11.33 | < 15 | 98.13 - 106.94[6] | |

| HQC | 1.08 - 11.33 | < 15 | 98.13 - 106.94[6] |

Table 3: Extraction Recovery

| Analyte | QC Level | Mean Recovery (%) |

| Fenbendazole | LQC, MQC, HQC | 90.42 - 99.89[5] |

| Oxfendazole | LQC, MQC, HQC | 92.58 - 105.38[5] |

| Fenbendazole-d3 | - | 93.37 - 98.04[5] |

Conclusion

This UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous determination of fenbendazole and its major metabolites in plasma. The use of a deuterated internal standard ensures high accuracy and precision. The detailed protocol and performance data demonstrate its suitability for a wide range of applications in pharmaceutical research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Fenbendazole - Wikipedia [en.wikipedia.org]

- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]

- 6. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

Application of Fenbendazole-d3 in Environmental Sample Analysis: A Detailed Guide

Introduction

Fenbendazole, a broad-spectrum benzimidazole anthelmintic, is extensively used in veterinary medicine to treat parasitic infections in livestock and companion animals. Its widespread use raises concerns about its potential environmental fate and impact. Consequently, robust and reliable analytical methods are crucial for monitoring its presence in various environmental compartments. Fenbendazole-d3, a deuterated analog of fenbendazole, serves as an ideal internal standard for quantification by isotope dilution mass spectrometry. Its use significantly improves the accuracy and precision of analytical methods by compensating for matrix effects and variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the analysis of fenbendazole in environmental samples—specifically water, soil, and sediment—using Fenbendazole-d3 as an internal standard with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Core Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., Fenbendazole-d3) to a sample before processing. The labeled standard is chemically identical to the analyte of interest (fenbendazole) and therefore behaves similarly during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, correcting for any losses during the analytical process.

Quantitative Data Summary

The following tables summarize the typical quantitative performance data for the analysis of fenbendazole using Fenbendazole-d3 as an internal standard. These values are based on validated methods for similar matrices and serve as a benchmark for laboratory implementation.[1]

Table 1: UPLC-MS/MS Method Performance for Fenbendazole Analysis

| Parameter | Water | Soil | Sediment |

| Linearity Range | 0.1 - 100 ng/L | 1 - 500 µg/kg | 1 - 500 µg/kg |

| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |

| Limit of Detection (LOD) | 0.05 ng/L | 0.5 µg/kg | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 0.1 ng/L | 1 µg/kg | 1 µg/kg |

| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 85 - 115% |

| Precision (% RSD) | < 15% | < 15% | < 15% |

Table 2: Mass Spectrometric Parameters for Fenbendazole and Fenbendazole-d3

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Fenbendazole | 300.1 | 159.1 | 25 |

| Fenbendazole-d3 | 303.1 | 162.1 | 25 |

Experimental Protocols

Detailed methodologies for the analysis of fenbendazole in water, soil, and sediment samples are provided below. These protocols include sample preparation, UPLC-MS/MS analysis, and quality control procedures.

Protocol 1: Analysis of Fenbendazole in Water Samples

This protocol describes the extraction and quantification of fenbendazole from various water sources, including surface water and wastewater effluent.

1. Materials and Reagents

-

Fenbendazole analytical standard

-

Fenbendazole-d3 internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter.

-

Spike the filtered water sample with a known amount of Fenbendazole-d3 internal standard solution.

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

-

Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the retained analytes with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

3. UPLC-MS/MS Analysis

-

UPLC System: Waters Acquity UPLC or equivalent

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1]

-

Mobile Phase A: 0.1% Formic acid in water[1]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[1]

-

Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions[1]

-

Flow Rate: 0.4 mL/min[1]

-

Injection Volume: 5 µL[1]

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

Ionization Source Parameters: Optimized for maximum sensitivity of fenbendazole and Fenbendazole-d3.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.

Protocol 2: Analysis of Fenbendazole in Soil and Sediment Samples

This protocol details the extraction and analysis of fenbendazole from complex solid matrices like soil and sediment.

1. Materials and Reagents

-

Fenbendazole analytical standard

-

Fenbendazole-d3 internal standard

-

HPLC-grade methanol, acetonitrile, and ethyl acetate

-

Formic acid (LC-MS grade)

-

Anhydrous sodium sulfate

-

QuEChERS extraction salts (optional, for enhanced extraction)

2. Sample Preparation: Solvent Extraction

-

Homogenize the soil or sediment sample to ensure uniformity.

-

Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with a known amount of Fenbendazole-d3 internal standard solution.

-

Add 10 mL of acetonitrile and vortex for 1 minute.

-

For QuEChERS-based extraction, add the appropriate salt mixture and shake vigorously.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Transfer the supernatant (acetonitrile layer) to a clean tube.

-

Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter the reconstituted solution through a 0.22 µm syringe filter before UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis

-

The UPLC-MS/MS conditions are the same as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of fenbendazole in environmental samples.

References

Application Note: Preparation of Fenbendazole-d3 Standard Solution

Abstract

This document provides a detailed protocol for the preparation of a standard solution of Fenbendazole-d3. This deuterated analog of Fenbendazole is primarily utilized as an internal standard for the quantitative analysis of Fenbendazole in various matrices by chromatographic techniques coupled with mass spectrometry (GC-MS or LC-MS)[1][2]. Accurate preparation of this standard solution is critical for achieving precise and reliable analytical results. This protocol outlines the necessary materials, procedural steps, and safety precautions.

Physicochemical Properties and Safety Data

Fenbendazole-d3 is a deuterated form of Fenbendazole, an anthelmintic agent[3][4][5]. The incorporation of deuterium atoms results in a higher molecular weight compared to the parent compound, allowing for its differentiation in mass spectrometric analysis. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Data for Fenbendazole-d3

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₀D₃N₃O₂S | [1][2] |

| Molecular Weight | 302.37 g/mol | [2][3] |

| CAS Number | 1228182-47-5 | [1][3] |

| Appearance | Crystalline solid | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Storage | Store at 2-8°C for long-term storage | [2] |

Safety Precautions:

Handle Fenbendazole-d3 in accordance with good laboratory practices. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses[7]. Avoid inhalation of dust and direct contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for comprehensive hazard information[6][8].

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of Fenbendazole-d3 in a suitable organic solvent. This stock solution can then be used to prepare working standards of lower concentrations.

Materials:

-

Fenbendazole-d3 powder (≥98% purity)

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Analytical balance

-

1.5 mL amber glass vial with a screw cap

-

Micropipettes (P1000, P200)

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh 1 mg of Fenbendazole-d3 powder using an analytical balance and transfer it into a 1.5 mL amber glass vial.

-

Solvent Addition: Using a calibrated micropipette, add 1 mL of DMSO to the vial.

-

Dissolution: Cap the vial securely and vortex for 1-2 minutes to facilitate dissolution.

-

Sonication (Optional): If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.

-

Homogenization: After dissolution, vortex the solution again for 30 seconds to ensure homogeneity.

-

Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at 2-8°C in the dark[2]. For long-term stability, it is recommended to prepare fresh solutions as needed, as some solutions may be unstable[5].

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the Fenbendazole-d3 standard solution.

Caption: Workflow for preparing Fenbendazole-d3 standard solution.

Applications

The prepared Fenbendazole-d3 standard solution is primarily intended for use as an internal standard in quantitative analytical methods, such as LC-MS or GC-MS[1][2]. Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of Fenbendazole in biological and environmental samples.

References

Application Notes: In-Vitro Efficacy of Fenbendazole in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbendazole (FZ), a benzimidazole anti-helminthic agent, has garnered significant interest for its potential as a repurposed anti-cancer drug.[1][2] In-vitro studies have demonstrated its efficacy across a variety of cancer cell lines, including colorectal, lung, hepatocellular, cervical, and lymphoma.[3][4][5][6][7] The primary mechanisms of its anti-neoplastic activity involve the induction of apoptosis, cell cycle arrest, and disruption of microtubule polymerization.[1][2][8] While Fenbendazole-d3, a deuterated analog, is typically utilized as an internal standard in analytical methods, the foundational in-vitro research has been conducted with Fenbendazole. These application notes provide a summary of the quantitative data, detailed experimental protocols, and visual representations of the workflows and mechanisms of action to guide researchers in this field.

Quantitative Data Summary

The following tables summarize the reported in-vitro efficacy of Fenbendazole across various cancer cell lines.

Table 1: IC50 Values of Fenbendazole in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Reference |